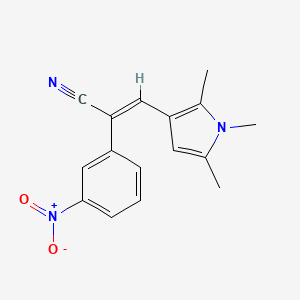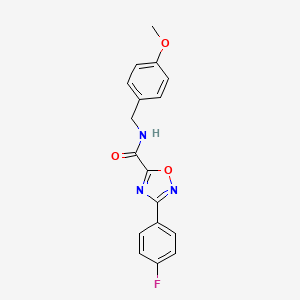
4-chloro-N-(2,6-difluorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,6-difluorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its inhibitory effects on various enzymes and receptors, making it a promising candidate for the development of novel drugs.
作用機序
4-chloro-N-(2,6-difluorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide A exerts its inhibitory effects by binding to the active site of the targeted enzyme or receptor, thereby preventing its activity. For example, it binds to the ATP-binding site of JAK2, which is required for its activity. This prevents the activation of downstream signaling pathways, leading to inhibition of cell growth and differentiation. Similarly, it binds to the active site of the proteasome, preventing the degradation of proteins in cells.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In addition, it has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. These effects are thought to be due to its inhibitory effects on various enzymes and receptors.
実験室実験の利点と制限
4-chloro-N-(2,6-difluorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. In addition, its inhibitory effects may be reversible, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for research on 4-chloro-N-(2,6-difluorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide A. One area of interest is the development of more potent and selective inhibitors that target specific enzymes and receptors. Another area of interest is the development of combination therapies that target multiple pathways involved in disease progression. Finally, there is also interest in the development of new delivery methods that can improve the bioavailability and effectiveness of this compound A.
合成法
The synthesis of 4-chloro-N-(2,6-difluorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide A involves several steps, starting with the reaction of 2,6-difluoroaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(2,6-difluorophenyl)benzamide. This intermediate is then reacted with piperidine-1-sulfonyl chloride to produce this compound A. The final product is obtained through purification and isolation using column chromatography.
科学的研究の応用
4-chloro-N-(2,6-difluorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide A has been extensively studied for its inhibitory effects on various enzymes and receptors, making it a promising candidate for the development of novel drugs. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Met, which are involved in the regulation of cell growth and differentiation. In addition, this compound A has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This makes it a potential candidate for the treatment of cancer and other diseases where the proteasome is overactive.
特性
IUPAC Name |
4-chloro-N-(2,6-difluorophenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O3S/c19-13-8-7-12(18(24)22-17-14(20)5-4-6-15(17)21)11-16(13)27(25,26)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLOTQXJGKZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC=C3F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5463271.png)

![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)

![4-[(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methyl]benzoic acid](/img/structure/B5463300.png)
![2-dodecylcyclohexanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5463308.png)




![1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5463363.png)
![4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)
![4-chloro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5463379.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B5463385.png)
